Octamethylcyclotetrasiloxane

Catalog No.
S576143
CAS No.
556-67-2
M.F
C8H24O4Si4
M. Wt
296.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethylcyclotetrasiloxane

CAS Number

556-67-2

Product Name

Octamethylcyclotetrasiloxane

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Molecular Formula

C8H24O4Si4

Molecular Weight

296.61 g/mol

InChI

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3

InChI Key

HMMGMWAXVFQUOA-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

Solubility

1.69e-08 M
In water, 0.056 mg/L at 23 °C
In synthetic seawater water, 0.033 mg/L at 25 °C
Soluble in carbon tetrachloride
Solubility in water: none

Synonyms

2,2,4,4,6,6,8,8-Octamethylcyclotetrasiloxane; Abil K 4; Cyclic dimethylsiloxane tetramer; D 4; DC 244; DC 344; DC 5258; DWQ 110; DWQ 120; Dabco DC 5258; Dow Corning 244; Dow Corning 244 Fluid; Dow Corning 344; KF 994; LS 8620; Mirasil CM 4; NSC 34567

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

Material Science Research:

  • Synthesis of Silicone Polymers: OMCTS serves as a key starting material for the synthesis of various silicone polymers through a process called ring-opening polymerization. These polymers find diverse applications in research, such as creating membranes for fuel cells, drug delivery systems, and studying polymer properties. [Source: Fisher Scientific - ]

Environmental Science Research:

  • Environmental Fate and Effects Studies: Due to its presence in various consumer products and potential release into the environment, researchers use OMCTS to study its environmental fate and effects. This includes investigating its degradation pathways, bioaccumulation potential, and potential impacts on various organisms. [Source: PubChem - ]

Toxicology Research:

  • Understanding Absorption, Distribution, Metabolism, and Excretion (ADME): Researchers utilize OMCTS to investigate its ADME profile in various organisms, including humans. This information helps understand potential health risks associated with exposure and contributes to the development of safer alternatives. [Source: Toxicology Letters - ]

Octamethylcyclotetrasiloxane, also known as cyclic dimethylsiloxane tetramer, is an organosilicon compound with the chemical formula [(CH3)2SiO]4[(CH_3)_2SiO]_4. It is a colorless, viscous liquid that belongs to the family of cyclic siloxanes, commonly referred to as cyclomethicones. This compound is characterized by its four dimethylsiloxane units arranged in a cyclic structure, which contributes to its unique properties and applications in various industries .

, primarily involving hydrolysis and polymerization. One significant reaction involves the hydrolysis of dimethyldichlorosilane, which produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes can be separated from this mixture through distillation. In the presence of strong bases like potassium hydroxide, octamethylcyclotetrasiloxane can equilibrate to form more volatile cyclic siloxanes .

The polymerization of octamethylcyclotetrasiloxane can be initiated by heating it with a catalyst such as potassium hydroxide, leading to the formation of polydimethylsiloxane, commonly known as silicone oil .

Octamethylcyclotetrasiloxane is synthesized primarily through the hydrolysis of dimethyldichlorosilane. The process typically involves mixing dimethyldichlorosilane with water under controlled conditions. The resulting mixture contains various cyclic oligomers, from which octamethylcyclotetrasiloxane can be separated by distillation. The production process can be optimized by adjusting factors such as temperature and the ratio of reactants .

General Synthesis Steps:

  • Mixing: Combine dimethyldichlorosilane with water.
  • Hydrolysis: Allow the reaction to proceed at controlled temperatures (30-40°C).
  • Separation: Distill the resulting mixture to isolate octamethylcyclotetrasiloxane.
  • Polymerization (optional): Further polymerize using a catalyst for specific applications.

Studies on the interactions of octamethylcyclotetrasiloxane with biological systems indicate potential endocrine-disrupting effects due to its estrogen-like activity. Research has demonstrated that it can affect hormone levels and reproductive health in animal models. Further investigation into its environmental impact has revealed that it can accumulate in aquatic environments, raising concerns about its long-term ecological effects .

Octamethylcyclotetrasiloxane shares similarities with other cyclic siloxanes but also exhibits unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Characteristics
Octamethylcyclotetrasiloxane[(CH3)2SiO]4[(CH_3)_2SiO]_4Low molecular weight; widely used in cosmetics
Decamethylcyclopentasiloxane[(CH3)2SiO]5[(CH_3)_2SiO]_5Higher molecular weight; used in similar applications
Hexamethylcyclotrisiloxane[(CH3)2SiO]3[(CH_3)_2SiO]_3Shorter chain; less commonly used in consumer products
Trimethylsiloxy-terminated siloxanesVariesOften used in silicone polymers; different functional properties

Octamethylcyclotetrasiloxane is particularly noted for its balance between volatility and stability, making it suitable for diverse applications while maintaining a low environmental impact compared to heavier siloxanes .

Physical Description

DryPowder; Liquid
COLOURLESS OILY LIQUID.

Color/Form

Oily liquid
Smooth, viscous liquid

Boiling Point

175.8 °C
175 °C

Flash Point

55 °C (131 °F) - closed cup
56 °C

Density

Specific gravity: 0.9558
Relative density (water = 1): 0.96

LogP

6.74 (LogP)
log Kow = 6.74 (average of 3 measurements)

Melting Point

17.5 °C

UNII

CZ227117JE

GHS Hazard Statements

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Octamethylcyclotetrasiloxane is an oily liquid. It is very slightly soluble in water. USE: Octamethylcyclotetrasiloxane is an important commercial chemical that is used to make other silicone chemicals, and as an ingredient in cosmetics, hair care products and deodorants. EXPOSURE: Workers who use or produce octamethylcyclotetrasiloxane may breathe in vapors or have direct skin contact. The general population is exposed through skin contact when using cosmetics, hair care products and deodorants containing octamethylcyclotetrasiloxane. Exposure can occur through inhalation from breathing in vapors from these products. Women receiving silicone breast implants may also be exposed to octamethylcyclotetrasiloxane. If octamethylcyclotetrasiloxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is expected to bind to soil particles or suspended particles. Octamethylcyclotetrasiloxane is not expected to move through soil. It is expected to move into air from wet soils or water surfaces. However, binding to soil and suspended particles may slow this process. Octamethylcyclotetrasiloxane is not expected to be broken down by microorganisms, but can be broken down by soil ingredients and it may build up in tissues of aquatic organisms. RISK: Allergic skin reactions did not occur in human volunteers following repeated skin contact with octamethylcyclotetrasiloxane. No adverse immune system effects were observed in human volunteers that breathed low levels of octamethylcyclotetrasiloxane vapors. Enlarged liver and thyroid and slight changes in female reproductive organs were observed in laboratory animals repeatedly exposed to high levels of octamethylcyclotetrasiloxane vapor or high oral doses. Lung and liver damage were observed in laboratory animals following injections of octamethylcyclotetrasiloxane at very high doses. Autoimmune reactions were observed in laboratory mice following octamethylcyclotetrasiloxane injections. Immune system effects were not observed in laboratory rats following inhalation or oral exposure. Impaired fertility, alterations in female hormone levels, impaired ovulation (egg-release), and early reproductive senescence (similar to human menopause) were observed in laboratory rats repeatedly exposed to high levels of octamethylcyclotetrasiloxane vapor. Octamethylcyclotetrasiloxane weakly mimics the female hormone estrogen in laboratory animals following oral exposure to very low doses. No adverse effects were observed in male reproductive function or organs. No birth defects were observed in offspring of laboratory animals exposed to moderate-to-high levels of octamethylcyclotetrasiloxane vapor during pregnancy. An increased risk of cancer was not observed in women receiving cosmetic breast implants, which may contain octamethylcyclotetrasiloxane. The potential for octamethylcyclotetrasiloxane to cause cancer has not been examined in laboratory animals. The potential for octamethylcyclotetrasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone.

Vapor Pressure

1.05 mmHg
1.05 mm Hg at 25 °C
Vapor pressure, Pa at 21.7 °C: 133.3

Pictograms

Health Hazard

Health Hazard

Other CAS

556-67-2

Wikipedia

Octamethylcyclotetrasiloxane

Biological Half Life

75.86 Days

Use Classification

Cosmetics -> Antistatic; Emollient; Hair conditioning; Humectant; Solvent; Viscosity controlling

Methods of Manufacturing

Isolated from hydrolysis product of dimethyldichlorosilane.
Acid hydrolysis of dimethyldichlorosilane gives a hydrolysate mixture of linear and cyclic polysiloxanes with octamethylcyclotetrasiloxane as the main cyclic component.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Cyclic crude and intermediate manufacturing
Electrical equipment, appliance, and component manufacturing
Personal care product manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
In the preparation of silicone-coated membranes for use in blood oxygenators, plasma polymerization of octamethylcyclotetrasiloxane in celgard membrane showed better blood compatibility than silastic sheeting or glass.
Octamethylcyclotetrasiloxane is used to replace isopropyl myristate, isopropyl palmitate, or other oily carriers used in deodorants or antiperspirants.
In a study dated from September 2, 2004 the Danish EPA found octamethylcyclotetrasiloxane in creams and styling supplies at average concentrations of 0.3 and 0.8%. The study states that the materials would no longer be used in these products during the upcoming year.
Cyclomethicone is a generic name for several cyclic dimethyl polysiloxane compounds ... it refers not only to octamethylcyclotetrasiloxane (D4), but also to cyclotrisiloxane (D3), cyclopentasiloxane (D5), cyclohexasiloxane (D6), and cycloheptasiloxane (D7), i.e. compounds of the general formula (CH3)2n-(O)n-(Si)n where n = 3-7.

Analytic Laboratory Methods

Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: octamethylcyclotetrasiloxane; Matrix: air; Detection Limit: 100 ng per tube or less.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Interactions

... D4 co-administered over a wide range of ethinyl estradiol (EE) doses, resulted in a significant reduction in uterine weight compared to EE alone.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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